molecular formula C3H8O2 B1597323 Propanediol CAS No. 26264-14-2

Propanediol

Cat. No. B1597323
M. Wt: 76.09 g/mol
InChI Key: ULWHHBHJGPPBCO-UHFFFAOYSA-N
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Patent
US09266821B2

Procedure details

The preferred calcium-containing catalysts are those which have previously been employed for alkoxylation processes. For example, Smith et al., WO 2006/025898, which is incorporated by reference, generally describes an alkoxylation catalyst comprising a calcium-containing compound modified by the addition of a acid, preferably a strong acid, generally referred to herein as “Catalyst Z”. Carboxylic acids or ether components are optionally added to the catalyst composition. More specifically, in one aspect of the invention, Catalyst Z is formed by a method comprising the steps of: a) combining an alkaline-earth compound (preferably a compound of calcium) with a carboxylic acid to form a first mixture; b) adding a strong mineral acid, such as sulfuric acid, to said first mixture to form a second mixture; and c) mixing the second mixture to a uniform appearance. Additionally, optional materials such as solvents, carriers, fluidizers, etc. may be present at any stage of the process for producing the catalyst. Polyalkylene glycols and polyoxyalkylated alcohols, including alkyl-end-capped glycol ethers, are preferable, including those sold by Huntsman, LLC of Houston Tex. under the tradename POGOL®MP-116 glycol ether. In another aspect of the invention. Catalyst Z is formed by a method comprising the steps of: a) combining an alkaline-earth compound (preferably a compound of calcium) with one or more additional materials selected from the group consisting of: a carboxylic acid, a polyalkylene glycol having a molecular weight between about 100 and 1000, an C1-C10 alkyl-capped polyalkylene glycol having molecular weight between about 100 and 1000, and mixtures including any of the foregoing, to form a first mixture; b) combining said first mixture with at least one ionic chemical species selected from the group consisting of: sulfuric acid, an organic sulfonic acid, an organic sulfonate, a sulfate, a bisulfate, a sulfite, a bisulfite, any C1-C12 carboxylic acid, or any C1-C12 carboxylate so as to form a second mixture; and c) mixing said second mixture to a uniform appearance, to provide a finished catalyst. Leach, U.S. Pat. No. 4,775,653 and Sandoval et al., U.S. Pat. No. 5,220,077, which are both incorporated by reference, generally describe an alkoxylation catalyst comprising a calcium-containing compound, an alkoxylated alcohol as a dispersing medium, an inorganic acid, and a metal alkoxide, such as aluminum alkoxide or titanium alkoxide (generally referred to herein as “Catalyst A”). Knopf et al., U.S. Pat. Nos. 4,754,075 and 4,820,673, which are incorporated by reference, describe a catalyst comprising a calcium compound provided in a solvent medium (ethylene glycol, propylene glycol, diethylene glycol, glycerol, butanediols, propane diol, and the like) modified by a strong inorganic acid, like sulfuric acid or phosphoric acid (generally referred to herein as “Catalyst B”). Lin et al., U.S. Pat. No. 5,627,121, which is incorporated by reference, describes an alkoxylation catalyst comprising a calcium-containing compound at least partially dispersed in an alkoxylated alcohol mixture, wherein a carboxylic acid is added to produce a calcium composition having titratable alkalinity, and the composition is preferably partially neutralized with an inorganic acid to produce a partially neutralized calcium-containing catalyst (generally referred to herein as “Catalyst C”). Weerasooriya et al., U.S. Pat. No. 7,119,236, which is also incorporated by reference, describes an improved alkoxylation catalyst suitable for alkoxylating compounds. The alkoxylation catalyst comprises a calcium-containing compound in a dispersing medium having a boiling point less than 160° C. with a carboxylic acid and an inorganic acid or anhydride (generally referred herein as “Catalyst D”). Combinations of such catalysts are also contemplated, such as those in Matheson et al., U.S. Patent Pub. No. 2007/0060770, which is incorporated by reference (generally referred to herein as “Catalyst Y”).
[Compound]
Name
Catalyst A
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkoxylated alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aluminum alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
titanium alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Ca].C(O)C[OH:4].C(O)COCCO.[OH:13][CH2:14][CH:15]([CH2:17][OH:18])[OH:16]>>[CH2:14]([OH:13])[CH:15]([OH:16])[CH3:17].[CH:17]([OH:18])([OH:4])[CH2:15][CH3:14]

Inputs

Step One
Name
Catalyst A
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Two
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Three
Name
alkoxylated alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
aluminum alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
titanium alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
and c) mixing
CUSTOM
Type
CUSTOM
Details
to provide a finished catalyst
ADDITION
Type
ADDITION
Details
containing compound

Outcomes

Product
Name
Type
product
Smiles
C(C(C)O)O
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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